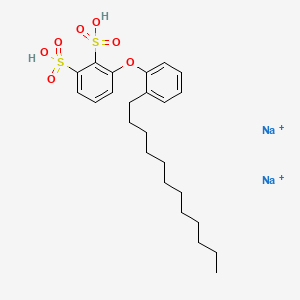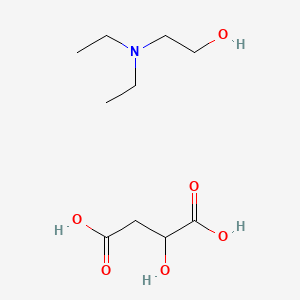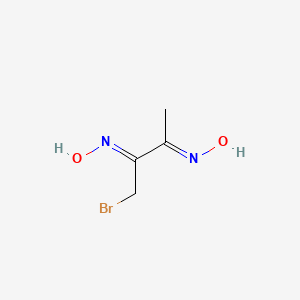![molecular formula C8H16O4 B15178158 [(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
[(2S)-2,3-dihydroxypropyl] pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-2,3-dihydroxypropyl] pentanoate is an ester compound that features a carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom. This second oxygen atom is then joined to an alkyl group. Esters like this compound are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2,3-dihydroxypropyl] pentanoate typically involves the esterification of pentanoic acid with (2S)-2,3-dihydroxypropanol. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipases. The reaction conditions usually involve heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as immobilized lipases, is also common in industrial processes to enhance the efficiency and selectivity of the esterification reaction .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S)-2,3-dihydroxypropyl] pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pentanoic acid and (2S)-2,3-dihydroxypropanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Pentanoic acid and (2S)-2,3-dihydroxypropanol.
Transesterification: Different esters and alcohols.
Reduction: (2S)-2,3-dihydroxypropyl alcohol
Wissenschaftliche Forschungsanwendungen
[(2S)-2,3-dihydroxypropyl] pentanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in metabolic pathways involving esters.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable esters.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Wirkmechanismus
The mechanism by which [(2S)-2,3-dihydroxypropyl] pentanoate exerts its effects involves its interaction with enzymes and other molecular targets. For example, in enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This interaction can modulate various biochemical pathways, depending on the specific context and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid component.
Isopropyl butanoate: Similar ester with a different alcohol component
Uniqueness
[(2S)-2,3-dihydroxypropyl] pentanoate is unique due to its specific (2S)-2,3-dihydroxypropanol component, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H16O4 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
[(2S)-2,3-dihydroxypropyl] pentanoate |
InChI |
InChI=1S/C8H16O4/c1-2-3-4-8(11)12-6-7(10)5-9/h7,9-10H,2-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
WGCRBZNYMUSMEV-ZETCQYMHSA-N |
Isomerische SMILES |
CCCCC(=O)OC[C@H](CO)O |
Kanonische SMILES |
CCCCC(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



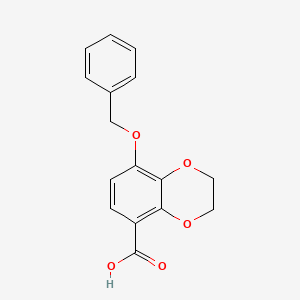

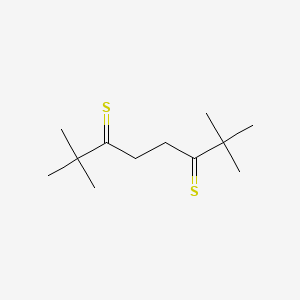
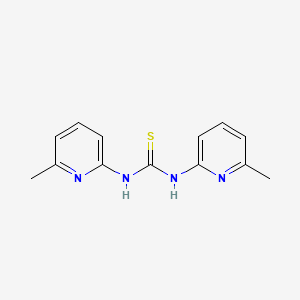
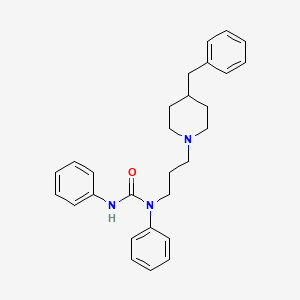

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)

![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
